molecular formula C9H8N4 B13959837 1H-pyrazolo[1,5-a]benzimidazol-2-amine CAS No. 503560-15-4

1H-pyrazolo[1,5-a]benzimidazol-2-amine

Cat. No.: B13959837
CAS No.: 503560-15-4
M. Wt: 172.19 g/mol
InChI Key: NOGUQFLQOQAEIU-UHFFFAOYSA-N
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Description

1H-pyrazolo[1,5-a]benzimidazol-2-amine is a heterocyclic compound that features a fused ring system combining a pyrazole ring and a benzimidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrazolo[1,5-a]benzimidazol-2-amine can be synthesized through various methods. One common approach involves the cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds . The reaction typically proceeds under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrazolo[1,5-a]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, including amines, thiols, and halides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

1H-pyrazolo[1,5-a]benzimidazol-2-amine is a heterocyclic compound featuring a pyrazole ring fused to a benzimidazole moiety, with an amino group at the 2-position. This structure exhibits significant biological activity, making it valuable in pharmacology and medicinal chemistry.

Applications in Scientific Research

Pharmaceuticals

  • This compound is explored as a lead structure for developing new drugs. Derivatives of this compound have demonstrated anti-inflammatory, anticancer, and antimicrobial properties. Some derivatives can inhibit cyclooxygenase enzymes, which are key players in inflammation pathways. Additionally, certain derivatives show promise as inhibitors of kinases involved in cancer progression, suggesting their potential as therapeutic agents in oncology.
  • SIRT6 Agonist Pyrazolo[1,5-a]quinazoline derivatives, related to pyrazolo[1,5-a]benzimidazol-2-amine, have shown excellent activity in the degummyristoylation of SIRT6 and exhibit agonistic activity on histone deacetylase SIRT6 . These compounds can potentially be used as highly active and selective SIRT6 agonists . They can also effectively inhibit the proliferation of human pancreatic cancer cells, indicating wide application prospects in preventing and/or treating diseases related to SIRT6 activity, particularly pancreatic cancer .

Antibacterial and Antibiofilm Agents

  • Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and assessed for their antibacterial and antibiofilm activities .

CK2 Inhibitors

  • Pyrazolo[1,5-a]pyrimidines have been identified as potent CK2 inhibitors . Modifications of the macrocyclic and open scaffold have led to improved selectivity . Studies have shown that a carboxylic acid group at the pendant aromatic ring and a BOC-group located at the amine attached to the 5-position of the pyrazolo[1,5-a]pyrimidine are essential for potent binding to CK2α .

Cosmetics

  • Polymers, including those with natural, synthetic, and semi-synthetic origins, are used in cosmetics for varied purposes, such as film formers, fixatives, rheology modifiers, and more . These polymers can be incorporated into nanoparticles for delivery of fragrances and nutrients, modifying their release profiles and enhancing bioactivity on the skin .

Mechanism of Action

The mechanism of action of 1H-pyrazolo[1,5-a]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects .

Biological Activity

1H-pyrazolo[1,5-a]benzimidazol-2-amine is a heterocyclic compound that has garnered attention in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of this compound is characterized by a fused pyrazole and benzimidazole ring system, which contributes to its biological activity. The presence of nitrogen atoms in the heterocyclic structure enhances its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that the compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values in the micromolar range .

Antiviral Activity

The compound also shows promising antiviral activity. It has been identified as a potential inhibitor of viral replication in several studies. For instance, it was reported to inhibit the replication of β-coronaviruses by targeting specific kinases involved in viral life cycles .

Antimicrobial Activity

In addition to its anticancer and antiviral properties, this compound demonstrates antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The compound acts as an inhibitor for several protein kinases, which play crucial roles in cell signaling pathways related to cancer and viral infections.
  • DNA Intercalation : It may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective anticancer agent .

Study 2: Antiviral Mechanism

Another investigation focused on the antiviral mechanism of the compound against SARS-CoV-2. The study revealed that treatment with this compound resulted in decreased viral load in infected cells, supporting its role as a potential therapeutic agent against COVID-19 .

Data Table: Summary of Biological Activities

Activity Target IC50/Effectiveness
AnticancerMCF-7 (Breast Cancer)IC50 ~ 10 µM
PC-3 (Prostate Cancer)IC50 ~ 12 µM
Antiviralβ-coronavirusesSignificant inhibition observed
AntimicrobialVarious bacterial strainsEffective against Gram-positive and Gram-negative bacteria

Properties

CAS No.

503560-15-4

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

1H-pyrazolo[1,5-a]benzimidazol-2-amine

InChI

InChI=1S/C9H8N4/c10-8-5-9-11-6-3-1-2-4-7(6)13(9)12-8/h1-5,12H,10H2

InChI Key

NOGUQFLQOQAEIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC(=C3)N

Origin of Product

United States

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